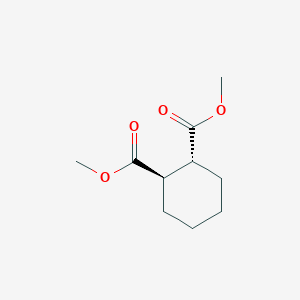

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated cyclohexanone derivatives involves innovative methodologies that offer advantages over traditional approaches. For example, Sevenard et al. (2008) developed an efficient method to synthesize 2,6- bis(trifluoroacetyl)phenols from corresponding cyclohexanones through a dibromination-double dehydrobromination sequence, highlighting a superior method to access fluorinated building blocks [Sevenard et al., 2008].

Molecular Structure Analysis

The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its derivatives has been extensively studied, revealing significant insights into their molecular configurations. Sevenard et al. (2007) accomplished the first solid-state structure determination for a fluorinated 1,3,5-triketone, showing its existence predominantly in a highly delocalized double U-enol(ate) form both in solution and the gas phase [Sevenard et al., 2007].

Chemical Reactions and Properties

The chemistry of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives involves various reactions, including cyclization and reductive amination, showcasing the compound's reactivity. For instance, Roesky and Hofmann (1984) demonstrated the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with halides to yield five-membered ring compounds, underlining the reactive nature of such fluorinated compounds [Roesky & Hofmann, 1984].

Physical Properties Analysis

The physical properties of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Li et al. (2009) synthesized novel polyamides derived from a related diamine and aromatic dicarboxylic acids, highlighting the outstanding solubility and thermal stability of these polymers, which are essential attributes for advanced microelectronic applications [Li et al., 2009].

Chemical Properties Analysis

The chemical properties, including reactivity and bonding features of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, are influenced by their unique molecular structure. Padmaja et al. (2009) conducted a vibrational analysis of a PMBC compound, revealing insights into its bonding features and hydrogen bonding interactions, which are critical for understanding the compound's chemical behavior [Padmaja et al., 2009].

Aplicaciones Científicas De Investigación

Synthesis Methods and Properties

Aromatization Methodology : A study by Sevenard et al. (2008) developed an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols from cyclohexanones. This method is superior to traditional approaches, offering valuable fluorinated building blocks (Sevenard et al., 2008).

Polymer Synthesis : Diakoumakos and Mikroyannidis (1994) utilized 2,6-bis(4-hydroxybenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. These polymers demonstrated improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

Crystal Structure Analysis : A study by Sevenard et al. (2007) provided insights into the crystal structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing unique structural characteristics in different states (Sevenard et al., 2007).

Application in Material Science

Polyamide and Polyimide Synthesis : Mikroyannidis (1994) explored the use of 2,6-bis(3-aminobenzylidene)cyclohexanone in the creation of unsaturated polyamides and polyimides. These materials exhibited excellent solubility in various solvents and demonstrated high thermal stability (Mikroyannidis, 1994).

Mesomorphic Behavior : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of cyclohexanone derivatives, including 2,6-bis(4-alkoxybenzylidene)cyclohexanones, revealing their potential in liquid crystal technology (Matsunaga & Miyamoto, 1993).

Chemical Synthesis and Reactions

Synthesis of Novel Compounds : Research by Rusnac et al. (2020) focused on synthesizing new compounds from cyclohexanone derivatives, including 2,6-bis(arylmethylidene)cyclohexanones. These compounds exhibited antimicrobial and antioxidant activity (Rusnac et al., 2020).

1,3-Dipolar Cycloaddition : A study by Raj and Raghunathan (2002) demonstrated the use of 2,6-bis(arylmethylidene)cyclohexanones in 1,3-dipolar cycloaddition reactions, leading to the synthesis of bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).

Propiedades

IUPAC Name |

2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMWVJKEILRZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

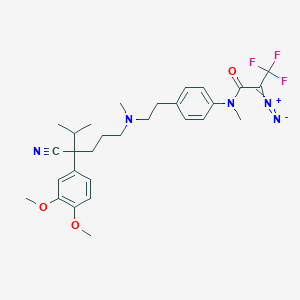

![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)

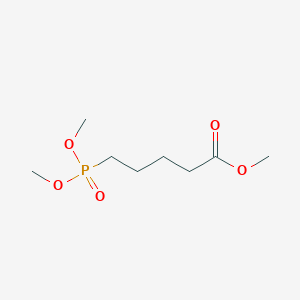

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)